Methyl 6-methyl-1H-indazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

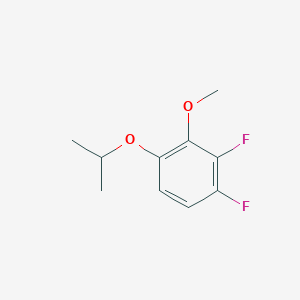

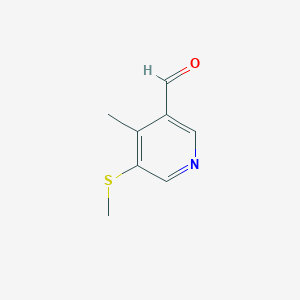

Molecular Structure Analysis

The molecular structure of “Methyl 6-methyl-1H-indazole-5-carboxylate” is characterized by two aromatic rings connected through a nitrogen atom. The InChI code for this compound is1S/C10H10N2O2/c1-6-3-9-7 (5-11-12-9)4-8 (6)10 (13)14-2/h3-5H,1-2H3, (H,11,12) . Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 190.2 . It’s soluble in water .Applications De Recherche Scientifique

Enthalpy of Formation Studies

Methyl 6-methyl-1H-indazole-5-carboxylate, as part of the indazole class, has been studied for its molar standard enthalpy of formation in condensed and gas phases. Researchers Orozco-Guareño et al. (2019) utilized isoperibolic calorimetry and thermogravimetry to derive these properties, providing insights into the energetic and structural influence of the carbonyl and acetate groups in such compounds (Orozco-Guareño et al., 2019).

Chemical Synthesis and Properties

The synthesis of various indazole derivatives, including this compound, has been a subject of interest in chemical research. For example, Dzygiel et al. (2004) explored the acetylation reactions of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, assessing its susceptibility to acetylation and the structural and spectroscopic properties of the derivatives (Dzygiel et al., 2004).

Synthesis and Medicinal Chemistry Applications

Indazole derivatives, including this compound, have been synthesized and analyzed for their potential in medicinal chemistry. For instance, Tzvetkov et al. (2014) discovered indazole and indole-carboxamides as potent, selective, and reversible inhibitors of monoamine oxidase B, showcasing the significant pharmaceutical potential of indazole derivatives (Tzvetkov et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 6-methyl-1H-indazole-5-carboxylate is a complex organic compound that is used in organic synthesis . .

Mode of Action

Indazole derivatives have been found to inhibit cell growth in certain cases , suggesting that they may interact with cellular targets to induce changes.

Biochemical Pathways

Indazole derivatives have been associated with antiproliferative activity, indicating that they may affect cell growth and division pathways .

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

As mentioned earlier, indazole derivatives have been found to inhibit cell growth , suggesting that they may have cytotoxic effects.

Action Environment

It is known that the compound is incompatible with strong oxidizing agents , indicating that its stability and efficacy could be affected by the presence of such agents in the environment.

Analyse Biochimique

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

methyl 6-methyl-1H-indazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-9-7(5-11-12-9)4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTRBPQBHFYNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)

![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)

![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)

![8-Bromo-7-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306115.png)

![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)

![5-Bromo-6-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306136.png)

![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)